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molecular formula C6H7BrN2 B140415 3-Bromobenzene-1,2-diamine CAS No. 1575-36-6

3-Bromobenzene-1,2-diamine

Cat. No. B140415
M. Wt: 187.04 g/mol
InChI Key: VWYTZNPMXYCBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592456B2

Procedure details

A solution of 1,2-diamino-3-bromobenzene (2.00 g, 10.7 mmol) in formic acid (10 mL) was stirred at 100° C. for 1 hour. The pH of the mixture was adjusted to 14 by the addition of 4 M sodium hydroxide solution, precipitating the product as a solid. This was separated by filtration, washed with water and air-dried affording the product as an off-white solid. A further crop of equally pure material precipitated from the filtrate upon standing at room temperature for a few days. Total yield=1.98 g, 94%. 1H NMR (500 MHz, d6-DMSO): δ 12.83 (1H, s), 8.30 (1H, s), 7.58 (1H, d, J=7.9 Hz), 7.41 (1H, d, J=7.1 Hz), 7.14 (1H, t, J=7.8 Hz); m/z (ES+) 197, 199 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[NH2:9].[OH-].[Na+].[CH:12](O)=O>>[Br:8][C:4]1[C:3]2[N:9]=[CH:12][NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)Br)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitating the product as a solid
CUSTOM
Type
CUSTOM
Details
This was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2NC=NC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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